Ammonium deuteroxide-d5, 26 wt% in Deuterium oxide
Description
Ammonium deuteroxide-d5 (ND4OD-d5) is a deuterated derivative of ammonium hydroxide (NH4OH), where all five hydrogen atoms (four in the ammonium ion and one in the hydroxide ion) are replaced with deuterium (D). The compound is provided as a 26 wt% solution in deuterium oxide (D2O), offering a high isotopic purity (≥99% D) . This deuterated base is critical in synthetic chemistry, nuclear magnetic resonance (NMR) spectroscopy, and pharmaceutical research, where isotopic labeling is essential for mechanistic studies, metabolic tracing, or drug development .
The deuterium substitution alters its chemical behavior compared to non-deuterated NH4OH. For example, the kinetic isotope effect (KIE) reduces reaction rates in deuterated systems, making ND4OD-d5 valuable for probing reaction mechanisms . Additionally, its use in deuterium exchange reactions or as a deuterium source in organic synthesis highlights its versatility .
Properties
Molecular Formula |
H5NO |
|---|---|
Molecular Weight |
40.077 g/mol |
InChI |
InChI=1S/H3N.H2O/h1H3;1H2/i/hD5 |
InChI Key |
VHUUQVKOLVNVRT-NSPFYZSMSA-N |
Isomeric SMILES |
[2H][N+]([2H])([2H])[2H].[2H][O-] |
Canonical SMILES |
[NH4+].[OH-] |
Origin of Product |
United States |
Preparation Methods
General Principles
The preparation of ammonium deuteroxide-d5 (ND4OD) in D2O involves the exchange of hydrogen atoms in ammonium salts with deuterium, typically achieved through acid-base reactions in a deuterium oxide solvent system. The key is to generate ammonium ions fully deuterated on the nitrogen-bound hydrogens and maintain the solution at a defined concentration (26 wt%) for consistent reactivity.
Starting Materials and Reagents
- Ammonium salts: Typically ammonium sulfate or ammonium hydroxide can be used as the ammonium source. For isotopic labeling, ammonium salts enriched in deuterium (e.g., ND4+ salts) or subjected to exchange processes are preferred.
- Deuterium oxide (D2O): High purity D2O (≥99 at% D) acts as both solvent and deuterium source.
- Base or acid catalysts: Sodium hydroxide (NaOH) or deuterated bases may be used to facilitate the exchange and generate ammonium deuteroxide.
Preparation Procedure
-
- Ammonium salts (e.g., ammonium sulfate) are dissolved in D2O.
- The solution is treated with a strong base such as NaOD (sodium deuteroxide) prepared by dissolving NaOH in D2O to promote hydrogen-deuterium exchange on the ammonium ion.
- The mixture is stirred at elevated temperatures (typically 60–90 °C) to accelerate the exchange reaction, ensuring complete replacement of hydrogen by deuterium on the ammonium ion.
-
- The solution is concentrated or diluted to achieve the target 26 wt% ammonium deuteroxide concentration.
- This concentration is critical for maintaining the reagent’s reactivity and stability.
Purification and Characterization:
- The solution is filtered to remove any insoluble impurities.
- The deuterium incorporation is confirmed by ^1H NMR spectroscopy, where the absence or significant reduction of proton signals corresponding to ammonium hydrogens indicates successful deuteration.
- The concentration is verified gravimetrically or by titration methods adapted for D2O systems.
Representative Experimental Data
| Parameter | Condition/Value | Notes |
|---|---|---|
| Ammonium salt used | (ND4)2SO4 or NH4OH | Starting material for exchange |
| Solvent | D2O (≥99 at% D) | Deuterium oxide as solvent and D source |
| Base catalyst | NaOD solution | Prepared by dissolving NaOH in D2O |
| Temperature | 60–90 °C | To promote efficient H/D exchange |
| Reaction time | 5–14 hours | Depending on temperature and concentration |
| Final concentration | 26 wt% ammonium deuteroxide | Adjusted by dilution or concentration |
| Deuterium incorporation | >95% | Confirmed by ^1H NMR spectroscopy |
Analytical Methods for Verification
- Indophenol Blue Spectrophotometric Method: Used for quantifying ammonium content in solution, adapted for deuterated systems to confirm ammonium concentration.
- [^1H NMR Spectroscopy](pplx://action/followup): Monitors the extent of hydrogen replacement by deuterium in the ammonium ion, with diminished proton signals indicating successful deuteration.
- Gravimetric Analysis: Used to confirm the weight percent concentration of ammonium deuteroxide in the D2O solvent.
- Mass Spectrometry: Can be used to verify isotopic purity and molecular composition, especially in research-grade preparations.
Research Results and Optimization Insights
- Increasing the temperature and reaction time significantly improves the deuterium incorporation efficiency, with near-complete (>95%) replacement achievable after prolonged heating at 90 °C.
- The use of NaOD rather than NaOH in D2O accelerates the exchange process and improves isotopic purity.
- Maintaining an inert atmosphere (argon or nitrogen) during preparation minimizes contamination with atmospheric moisture (H2O), which could reduce isotopic purity.
- The concentration of ammonium deuteroxide at 26 wt% is optimal for balancing solubility, stability, and reactivity in downstream applications such as NMR studies or deuterium labeling reactions.
Summary Table of Preparation Parameters
| Step | Description | Optimal Conditions |
|---|---|---|
| Ammonium Salt Selection | Use ammonium sulfate or ammonium hydroxide | High purity, preferably pre-deuterated |
| Solvent | Deuterium oxide (D2O) | ≥99 at% D purity |
| Base Catalyst | Sodium deuteroxide (NaOD) | Prepared fresh by dissolving NaOH in D2O |
| Temperature | Reaction temperature | 60–90 °C |
| Reaction Time | Duration of isotopic exchange | 5–14 hours |
| Concentration Adjustment | Achieve 26 wt% ammonium deuteroxide | Dilution or evaporation under inert gas |
| Verification Techniques | NMR, spectrophotometry, gravimetric analysis | ^1H NMR for D incorporation, indophenol blue for ammonium quantification |
Chemical Reactions Analysis
Types of Reactions
Ammonium deuteroxide-d5 undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the deuterium atoms are replaced by other nucleophiles.
Acid-Base Reactions: As a weak base, it can react with acids to form deuterated salts
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides and alkoxides.
Acids: Strong acids like hydrochloric acid (HCl) and sulfuric acid (H2SO4) are used in acid-base reactions
Major Products
The major products formed from these reactions include deuterated salts and substituted deuterated compounds, which are valuable in various research applications .
Scientific Research Applications
Chemical Properties and Safety Profile
Ammonium deuteroxide-d5 is a deuterated form of ammonium hydroxide, providing a unique isotopic label that is crucial for various analytical techniques. The safety data indicates that it is strongly alkaline and can cause severe skin burns and eye damage upon contact. It is also toxic to aquatic life, with an LC50 of 0.53 mg/l for rainbow trout and an EC50 of 24 mg/l for Daphnia magna .
Analytical Chemistry
Ammonium deuteroxide-d5 is primarily utilized in chemical ionization mass spectrometry (CIMS). This technique employs ammonium ions as reagent ions to measure organic compounds in the atmosphere. The versatility of ammonium ions allows for the detection of a wide range of oxygenated organic compounds, including alcohols, aldehydes, and ketones .
Key Applications:
- Environmental Monitoring: CIMS using ammonium deuteroxide-d5 can quantify volatile organic compounds (VOCs) in urban atmospheres. Studies have shown its effectiveness in measuring emissions from various sources in cities like New York and Los Angeles .
- Chemical Characterization: The compound's ability to form stable adducts with target analytes enhances sensitivity and specificity in detecting trace organic pollutants .
Pharmaceutical Research
In pharmaceutical applications, ammonium deuteroxide-d5 serves as a solvent in the synthesis of deuterated drugs. The incorporation of deuterium can improve the pharmacokinetic properties of drugs by altering metabolic pathways, thus enhancing their therapeutic efficacy.
Case Study:
- Deuterated Drug Development: Research has demonstrated that deuterated analogs of existing drugs exhibit altered metabolic profiles, leading to prolonged half-lives and reduced side effects. This has been particularly beneficial in developing treatments for chronic diseases where sustained drug levels are crucial .
Biochemical Studies
The use of ammonium deuteroxide-d5 in biochemical assays allows researchers to track metabolic pathways through isotopic labeling. This application is vital for understanding complex biological processes and interactions within cells.
Applications Include:
- Metabolic Flux Analysis: By utilizing deuterated substrates, scientists can trace the flow of metabolites through various pathways, providing insights into cellular metabolism under different conditions.
- NMR Spectroscopy: Deuterated solvents are essential for nuclear magnetic resonance (NMR) spectroscopy as they reduce background signals from hydrogen atoms, enhancing the clarity of spectral data.
Data Tables
| Property | Value |
|---|---|
| Concentration | 26 wt% |
| Solvent | Deuterium oxide |
| pH | Strongly alkaline |
| Toxicity (LC50) | 0.53 mg/l (rainbow trout) |
| EC50 (Daphnia magna) | 24 mg/l |
Mechanism of Action
The mechanism of action of ammonium deuteroxide-d5 involves its ability to act as a weak base. It can deprotonate acids, forming deuterated salts. The deuterium atoms in the compound can participate in hydrogen bonding, affecting the physical and chemical properties of the molecules involved. This makes it a valuable tool for studying isotope effects and reaction mechanisms .
Comparison with Similar Compounds
Chemical Structure and Isotopic Composition
Key Differences :
Physical and Chemical Properties
*Estimated based on concentration and D2O density (~1.11 g/mL at 25°C) .
†Deuterated solvents exhibit altered ionization constants; pD ≈ pH + 0.4 .
Biological Activity
Ammonium deuteroxide-d5 (ND₄OD) is a deuterated compound that has garnered interest in various biological and chemical applications. This article explores its biological activity, synthesizing findings from diverse research sources.
Overview of Ammonium Deuteroxide-d5
Ammonium deuteroxide-d5 is a weak base, typically utilized in synthetic applications involving deuterated materials. It is composed of deuterium oxide (D₂O) and ammonium ions, with a concentration of approximately 26 wt% in D₂O. The molecular weight is approximately 40.08 g/mol, and it is known for its unique physicochemical properties due to the presence of deuterium.
Biological Activity
The biological activity of ammonium deuteroxide-d5 primarily revolves around its role in biochemical reactions and its effects on cellular processes. Key findings include:
- Isotope Effects : The substitution of hydrogen with deuterium alters the kinetic properties of reactions, leading to changes in reaction rates and mechanisms. This phenomenon, known as the primary kinetic isotope effect (KIE), can influence metabolic pathways and enzyme activities, particularly in amino acid metabolism .
- Cellular Impact : Studies indicate that deuterated compounds can affect cellular metabolism by modifying protein interactions and enzyme kinetics. For instance, the incorporation of deuterium into amino acids can lead to altered rates of protein synthesis and degradation, impacting overall cellular health and function .
Case Study 1: Enzyme Activity Modulation
A study examining the effects of ammonium deuteroxide on enzyme activity found that the presence of deuterated substrates resulted in significant changes in enzymatic reaction rates. The study highlighted that enzymes involved in amino acid metabolism exhibited altered kinetics when exposed to ND₄OD, suggesting potential applications in metabolic engineering .
Case Study 2: Cellular Response to Deuteration
Research conducted on mammalian cell lines demonstrated that exposure to ammonium deuteroxide led to changes in cellular signaling pathways. Notably, the study observed an increase in autophagy markers under conditions where glutamine was depleted and asparagine was supplemented with ND₄OD, indicating a potential role for this compound in modulating stress responses in cells .
Data Tables
| Parameter | Value |
|---|---|
| Molecular Weight | 40.08 g/mol |
| Concentration | 26 wt% in D₂O |
| pH (in solution) | Approximately 10 |
| Isotope Ratio (D/H) | High due to D₂O |
| Biological Effect | Observation |
|---|---|
| Enzyme Kinetics | Altered reaction rates |
| Protein Synthesis | Modulated by deuteration |
| Cellular Signaling | Increased autophagy markers |
Q & A
Basic Research Questions
Q. How should ammonium deuteroxide-d5 solutions be prepared and standardized for precise deuterium content in kinetic studies?
- Methodology : Standardize the solution by acid-base titration using deuterated HCl (DCl) in D₂O as the titrant. Measure the endpoint potentiometrically to avoid interference from atmospheric CO₂. The deuterium content (26 wt%) should be verified via gravimetric analysis or NMR spectroscopy .
- Storage : Store in airtight containers under inert gas (e.g., nitrogen) to minimize isotopic exchange with atmospheric moisture. Pre-chill D₂O to 4°C before dilution to reduce exothermic reactions .
Q. What are the critical considerations for using this compound as a base in deuterated solvent systems for NMR spectroscopy?
- Solvent Compatibility : Ensure all reagents and solvents are deuterated (e.g., DMSO-d6, CDCl₃) to prevent proton contamination. Pre-treat glassware with D₂O rinses to remove residual protiated water.
- Spectral Artifacts : Monitor for unexpected splitting in ¹H-NMR spectra caused by partial deuteration. Use ²H-NMR to confirm isotopic purity (>99% D) and quantify exchange rates .
Advanced Research Questions
Q. How do kinetic isotope effects (KIEs) influence reaction mechanisms when using ammonium deuteroxide-d5 versus protiated ammonium hydroxide?
- Experimental Design : Compare reaction rates for protiated and deuterated systems under identical conditions (e.g., temperature, solvent). Use isotopic labeling (e.g., D₂O, ND₃) to isolate primary KIEs (bond-breaking steps) from secondary effects (solvent reorganization).
- Data Interpretation : A KIE > 1 indicates deuterium slows bond cleavage (e.g., in deprotonation steps). For example, in ammonia synthesis, deuterated reagents reduce proton mobility at catalytic interfaces, altering turnover frequencies .
Q. What analytical challenges arise in quantifying trace protium contamination in deuterated ammonium hydroxide solutions?
- Detection Methods : Use high-resolution mass spectrometry (HRMS) or ¹H{²H} NMR with suppression techniques to identify protium levels below 0.1%. Calibrate against certified reference materials (e.g., 99.9% D₂O).
- Mitigation Strategies : Implement rigorous glovebox protocols and deuterium-purged reaction setups. Cross-validate results with isotopic ratio mass spectrometry (IRMS) .
Q. How can isotopic scrambling be minimized in multi-step syntheses using ammonium deuteroxide-d5 as a deuterium source?
- Reaction Optimization : Use aprotic deuterated solvents (e.g., THF-d8) to limit back-exchange. Monitor deuteration efficiency via time-resolved FT-IR or LC-MS at intermediate steps.
- Case Study : In deuterated drug synthesis, scrambling occurs at acidic α-hydrogens. Quench reactions with deuterated quenching agents (e.g., DCl in D₂O) to stabilize intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
